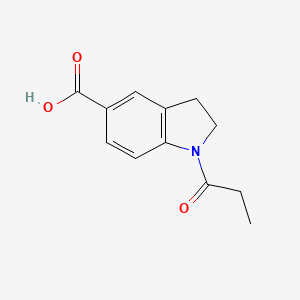

1-Propionylindoline-5-carboxylic acid

描述

属性

IUPAC Name |

1-propanoyl-2,3-dihydroindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPPDXQBSPJLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: Indoline or Substituted Indoline

Indoline is often commercially available or synthesized via reduction of indole derivatives. For regioselective carboxylation at the 5-position, the starting indoline may need to be protected or selectively activated.

N-Propionylation Method

- Indoline is reacted with propionyl chloride or propionic anhydride under basic conditions (e.g., pyridine or triethylamine) to form 1-propionylindoline.

- The reaction is usually conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to ambient temperature to avoid over-acylation or side reactions.

- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

| Parameter | Typical Range/Condition |

|---|---|

| Reagent | Propionyl chloride or anhydride |

| Base | Pyridine, triethylamine |

| Solvent | Dichloromethane, THF |

| Temperature | 0 to 25 °C |

| Reaction time | 1–4 hours |

| Yield | Typically 70–90% |

Regioselective Carboxylation at 5-Position

The introduction of the carboxylic acid group at the 5-position of indoline can be achieved by:

- Direct Electrophilic Aromatic Substitution: Using carboxylation reagents such as carbon dioxide under strongly basic conditions (e.g., via lithiation).

- Directed Metalation: Lithiation at the 5-position using a strong base (e.g., n-butyllithium or lithium diisopropylamide) followed by carbonation with dry ice (CO2).

- The N-propionylindoline is treated with a strong base at low temperature (e.g., −78 °C) to generate a lithio intermediate at the 5-position.

- This intermediate is then quenched with CO2 (dry ice) to introduce the carboxyl group.

- Acidic workup (e.g., with dilute HCl) liberates the free carboxylic acid.

| Parameter | Typical Range/Condition |

|---|---|

| Base | n-Butyllithium, LDA |

| Solvent | Anhydrous THF |

| Temperature | −78 °C to 0 °C |

| CO2 source | Dry ice or CO2 gas |

| Reaction time | 1–3 hours |

| Yield | 60–85% |

Alternative Synthetic Routes and Considerations

Stepwise vs One-Pot Synthesis

- Stepwise synthesis allows isolation and purification of intermediates (N-propionylindoline and then carboxylation).

- One-pot procedures can be developed but require careful control of reaction conditions to avoid side reactions.

Use of Protecting Groups

- If other reactive sites are present, protecting groups may be necessary to ensure regioselectivity.

- For example, hydroxyl or amine groups elsewhere on the molecule may be protected as silyl ethers or carbamates.

Catalytic and Green Chemistry Approaches

- Recent advances in catalysis may allow milder conditions for carboxylation.

- Metal-catalyzed carboxylation using CO2 as a C1 source under atmospheric pressure is an area of active research but may require specialized catalysts.

Comparative Table of Preparation Methods

| Step | Method Description | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| N-Propionylation | Reaction of indoline with propionyl chloride in presence of base | Straightforward, high yield | Requires anhydrous conditions | 70–90 |

| Directed Lithiation + Carboxylation | Lithiation at 5-position followed by carbonation with CO2 | High regioselectivity | Requires low temperature, sensitive reagents | 60–85 |

| One-pot synthesis | Sequential N-acylation and carboxylation in one vessel | Time-saving, less purification | Complex optimization needed | Variable |

Research Findings and Data Summary

- Literature on closely related compounds (e.g., 1-alkyl-pyrazole-5-carboxylic esters) indicates that enolate chemistry and hydrazinium salts are used for N-alkylation and carboxylate introduction but are less directly applicable to indoline derivatives due to different heterocyclic systems.

- The regioselective lithiation followed by carbonation is a well-established method for introducing carboxyl groups on aromatic and heteroaromatic compounds, including indoline derivatives.

- N-acylation is a classical reaction with well-documented protocols and high reproducibility.

- The choice of solvent, temperature, and base critically affects the yield and regioselectivity.

化学反应分析

1-Propionylindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxyl group to an alcohol.

Substitution: The compound can undergo substitution reactions where the propionyl group or the carboxyl group is replaced by other functional groups.

科学研究应用

1-Propionylindoline-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-Propionylindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

1-Acetylindoline-5-carboxylic Acid

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol (calculated from formula)

- CAS : 153247-93-9

- Key Difference : Substitution of the propionyl group with a shorter acetyl chain (CH₃CO-). This reduces molecular weight and lipophilicity, which may alter solubility and binding affinity to biological targets .

1-Isobutyrylindoline-5-carboxylic Acid

Ethyl (4E)-1-Benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

- Molecular Formula : C₁₈H₂₀N₂O₃

- Molecular Weight : 312.37 g/mol

- CAS : 1243149-22-5

- Key Difference : Esterification of the carboxylic acid (3-position) and introduction of a benzyl group. These modifications likely reduce acidity and alter bioavailability compared to the free carboxylic acid in 1-propionylindoline-5-carboxylic acid .

Physicochemical and Functional Comparisons

| Compound | Molecular Weight (g/mol) | Acyl Group | Carboxylic Acid Position | Key Structural Feature |

|---|---|---|---|---|

| This compound | 219.24 | Propionyl (C₃) | 5 | Linear acyl chain, moderate lipophilicity |

| 1-Acetylindoline-5-carboxylic acid | 205.21 | Acetyl (C₂) | 5 | Shorter chain, higher polarity |

| 1-Isobutyrylindoline-5-carboxylic acid | 233.27 | Isobutyryl (C₄) | 5 | Branched chain, increased steric hindrance |

| Ethyl indole-3-carboxylate derivative | 312.37 | Benzyl + Ester | 3 (esterified) | Ester group, reduced acidity |

Key Observations:

Steric Effects : The branched isobutyryl derivative may hinder binding to flat active sites, whereas the linear propionyl chain allows deeper penetration into hydrophobic pockets.

Acid vs. Ester : The free carboxylic acid in this compound enhances hydrogen-bonding capacity compared to ester derivatives, which could improve target engagement but reduce metabolic stability .

生物活性

1-Propionylindoline-5-carboxylic acid (CAS No. 1094303-82-8) is a chemical compound belonging to the indoline family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound involves the propionylation of indoline, typically using propionyl chloride in the presence of a base such as pyridine. This process introduces a propionyl group to the nitrogen atom of the indoline structure, yielding a compound with unique chemical properties that enhance its biological activity.

Biological Activities

This compound has been studied for various biological activities, including:

- Antiviral Properties : Research indicates that this compound exhibits significant antiviral effects, particularly against specific viral strains. Its mechanism may involve inhibition of viral replication through interference with viral enzymes.

- Anti-inflammatory Effects : Studies demonstrate that it can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations reveal that this compound may induce apoptosis in cancer cells. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancer, by modulating apoptotic pathways.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter systems and enzyme activities.

- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in animal models. |

| Study C | Anticancer Properties | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |

These findings underscore the therapeutic potential of this compound across multiple disease models.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives known for their biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant growth regulator | Involved in plant hormone signaling |

| Indole-3-butyric acid | Rooting agent in horticulture | Promotes root development |

| Indole derivatives (e.g., indirubin) | Anticancer agents | Known for their ability to inhibit cell proliferation |

The distinct substitution pattern of this compound contributes to its unique pharmacological profile compared to these compounds.

常见问题

Q. Why might in vitro and in vivo efficacy data for this compound diverge, and how can this be mitigated?

- Methodological Answer : Differences arise from protein binding in plasma or first-pass metabolism . Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots. Modify the structure with PEGylation or prodrug strategies to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。